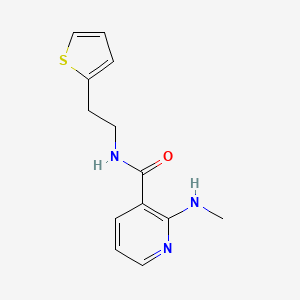
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone, commonly known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It was initially intended to be used as a painkiller, but due to its high potency and addictive properties, it was never approved for medical use. Despite this, U-47700 has gained popularity in recent years as a recreational drug, leading to numerous cases of overdose and death.
Mecanismo De Acción
U-47700 acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, U-47700 produces a range of effects, including pain relief, sedation, and euphoria. However, it also has a high potential for abuse and dependence, as well as a range of adverse effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of U-47700 are similar to those of other opioids, including morphine and fentanyl. It produces a range of effects on the central nervous system, including pain relief, sedation, and respiratory depression. It also has a range of peripheral effects, including nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including its potential for abuse and dependence, as well as its adverse effects on respiratory function.
Direcciones Futuras
There are several potential future directions for research on U-47700, including its use as a treatment for opioid addiction and withdrawal, as well as its potential as a novel painkiller. However, given its high potential for abuse and dependence, any future research must be conducted with caution and with a focus on minimizing the risks associated with its use.
Métodos De Síntesis
The synthesis of U-47700 involves several steps, starting with the reaction between 3-chloroaniline and 3-phenylpropanal to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then acylated using 3-methylbenzoyl chloride to form U-47700.
Aplicaciones Científicas De Investigación
U-47700 has been the subject of numerous scientific studies, primarily focused on its pharmacological properties and potential medical applications. Some of the most notable research includes a study published in the Journal of Medicinal Chemistry in 2005, which demonstrated the potent analgesic effects of U-47700 in animal models of pain. Other studies have explored its potential use as a treatment for opioid addiction and withdrawal.
Propiedades
IUPAC Name |
(2-amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-6-5-9-16(17(13)19)18(21)20-11-10-15(12-20)14-7-3-2-4-8-14/h2-9,15H,10-12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKOXJSRQJGSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)




![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)


![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)